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molecular formula C12H16ClNO3 B8497931 N-[(2-chlorophenyl)methyl]-N,3-dihydroxy-2,2-dimethylpropanamide CAS No. 81777-99-3

N-[(2-chlorophenyl)methyl]-N,3-dihydroxy-2,2-dimethylpropanamide

Cat. No. B8497931
M. Wt: 257.71 g/mol
InChI Key: PIYIYBKUWPMENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04405357

Procedure details

To a stirred solution of 3.0 grams (0.025 mole) of 3-hydroxy-2,2-dimethylpropionic acid (Example 12, Step A) and 3.9 grams (0.025 mole) of N-(2-chlorophenyl)methyl hydroxylamine (Example 1, Step A-2) in 65 ml of ethanol was added dropwise a solution of 5.2 grams (0.025 mole) of dicyclohexylcarbodiimide in 25 ml of chloroform. Upon completion of addition the reaction mixture was stirred at ambient temperature for 60 hours. The reaction mixture was concentrated under reduced pressure to give a residual solid. The solid was recrystallized from ethanol, then from ethanol-water to give a solid; mp 229°-230°. The filtrates from the recrystallizations were combined and concentrated under high vacuum to give a residual oil. The residual oil was subjected to column chromatography. Elution was accomplished using 4:1--cyclohexane:ethyl acetate. The appropriate fraction was concentrated under reduced pressure to give a solid. The solid was recrystallized from ethyl acetatehexane to give 0.51 gram of N-[(2-chlorophenyl)methyl]-N,3-dihydroxy-2,2-dimethylpropanamide; mp 130°-132°. The solid was recrystallized a second time from ethyl acetate-cyclohexane to raise the mp to 131°-132°.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4](O)=[O:5].[Cl:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][NH:17][OH:18].C1(N=C=NC2CCCCC2)CCCCC1>C(O)C.C(Cl)(Cl)Cl>[Cl:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][N:17]([OH:18])[C:4](=[O:5])[C:3]([CH3:8])([CH3:7])[CH2:2][OH:1]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OCC(C(=O)O)(C)C
Name
Quantity
3.9 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CNO
Name
Quantity
5.2 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residual solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
from ethanol-water to give a solid
CUSTOM
Type
CUSTOM
Details
The filtrates from the recrystallizations
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under high vacuum
CUSTOM
Type
CUSTOM
Details
to give a residual oil
WASH
Type
WASH
Details
Elution
CONCENTRATION
Type
CONCENTRATION
Details
The appropriate fraction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethyl acetatehexane

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)CN(C(C(CO)(C)C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: CALCULATEDPERCENTYIELD 7.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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